Drechslerine A
Overview
Description
Drechslerine A is a natural product that belongs to the group of compounds known as terpenes. It was first isolated from the fungus Drechslera dematioidea. This compound is known for its neuraminidase inhibitory activity, making it a potential candidate for research in antiviral therapies, particularly against influenza viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Drechslerine A typically involves the extraction from the fungus Drechslera dematioidea. The process includes several steps of separation and purification to obtain a high-purity product . The specific conditions for extraction and purification depend on the type of fungus and other factors such as temperature and solvent used.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale production would require optimization of the extraction process to ensure consistency and yield. This might involve the use of bioreactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: Drechslerine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Drechslerine A has several scientific research applications:
Chemistry: It is used as a model compound for studying terpenoid biosynthesis and chemical properties.
Biology: Its neuraminidase inhibitory activity makes it a valuable tool for studying viral infections, particularly influenza.
Industry: Could be used in the development of antiviral drugs and other therapeutic agents .
Mechanism of Action
Drechslerine A exerts its effects primarily through the inhibition of neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. By inhibiting neuraminidase, this compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .
Molecular Targets and Pathways:
Neuraminidase: The primary molecular target.
Pathways: Inhibition of neuraminidase disrupts the viral replication cycle, reducing the spread of the virus.
Comparison with Similar Compounds
Cis-Sativenediol: Another compound isolated from marine bacteria with similar bioactive properties.
Other Terpenes: Various terpenes with antiviral activities, such as those isolated from different fungal species.
Uniqueness: Drechslerine A is unique due to its specific neuraminidase inhibitory activity, which is not commonly found in other terpenes. This makes it particularly valuable for research in antiviral therapies .
Properties
IUPAC Name |
[(1R,4R,5R,8S)-7-(hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-9(2)11-4-5-14(3)10(7-15)6-12(11)13(14)8-16/h6,9,11-13,15-16H,4-5,7-8H2,1-3H3/t11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRQEYCIOPEQST-RFGFWPKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C=C2CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C=C2CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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